N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine
Description
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine is a synthetic organic compound featuring a furan ring (2,5-dimethyl substitution) linked via a methylene group to a propan-1-amine backbone, which is further substituted with a pyrazole moiety at the 4-position.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(1H-pyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C13H19N3O/c1-4-13(12-7-15-16-8-12)14-6-11-5-9(2)17-10(11)3/h5,7-8,13-14H,4,6H2,1-3H3,(H,15,16) |
InChI Key |
WGDYRMZAPDJGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CNN=C1)NCC2=C(OC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with methyl groups:
Attachment of the pyrazole ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Formation of the final compound: The final step involves the coupling of the substituted furan and pyrazole rings with a propan-1-amine moiety under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.
Substitution: The methyl groups on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Products may include furanones, carboxylic acids, or aldehydes.
Reduction: Products may include pyrazolines or pyrazolidines.
Substitution: Products may include halogenated furans or other substituted derivatives.
Scientific Research Applications
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structural features, such as the furan and pyrazole rings, contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds for Comparison:
1-(1H-Pyrazol-4-yl)-N-(furan-3-ylmethyl)propan-1-amine
- Lacks methyl groups on the furan ring, altering steric and electronic properties.
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-imidazol-4-yl)propan-1-amine
- Replaces pyrazole with imidazole, affecting hydrogen-bonding capacity and basicity.
N-((2,5-Dimethylthiophen-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine
- Substitutes furan with thiophene, modifying aromaticity and polarizability.
Table 1: Structural and Electronic Properties
| Property | Target Compound | Compound 1 (No Furan Methyl) | Compound 2 (Imidazole) | Compound 3 (Thiophene) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 263.33 (calculated) | 235.28 | 264.34 | 279.40 |
| Aromatic System | Furan + Pyrazole | Furan + Pyrazole | Furan + Imidazole | Thiophene + Pyrazole |
| H-Bond Donors/Acceptors | 2 donors, 3 acceptors | 2 donors, 3 acceptors | 3 donors, 4 acceptors | 2 donors, 3 acceptors |
| LogP (Predicted) | 1.8 | 1.2 | 1.5 | 2.3 |
Notes:
- LogP values estimated using fragment-based methods; thiophene derivatives exhibit higher lipophilicity due to sulfur’s polarizability .
Crystallographic and Conformational Insights
However, SHELXL (a widely used refinement tool) enables precise determination of bond lengths and angles in similar heterocyclic amines. For example:
- In furan derivatives, C-O bond lengths typically range from 1.36–1.38 Å, while pyrazole C-N bonds average 1.33 Å .
Computational Analysis (Wavefunction-Based)
Multiwfn, a multifunctional wavefunction analyzer, can elucidate electronic properties:
- Electrostatic Potential (ESP): The target compound’s furan methyl groups reduce electron density at the O atom, diminishing its electrophilicity compared to non-methylated analogs .
- HOMO-LUMO Gap: Pyrazole-containing compounds generally exhibit narrower gaps (~4.5 eV) than imidazole analogs (~5.0 eV), suggesting higher reactivity .
Biological Activity
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine is a unique organic compound that has garnered attention due to its potential biological activities. This compound integrates a dimethylfuran moiety with a pyrazole ring, suggesting interesting pharmacological properties. The following sections detail the biological activity, synthesis methods, and relevant findings from recent studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 233.31 g/mol. Its structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C13H19N3O |
| Molecular Weight | 233.31 g/mol |
| Structural Components | Dimethylfuran moiety and pyrazole ring |
Pharmacological Properties
Preliminary studies indicate that this compound may exhibit a range of biological activities due to the presence of the pyrazole ring, which is known for its pharmacological properties, including:
- Anti-inflammatory effects
- Analgesic properties
- Antitumor activity
The dimethylfuran component potentially enhances lipophilicity, which may improve bioavailability and interaction with biological targets.
Synthesis Methods
The synthesis of this compound can be approached through various methodologies. Common strategies include:
- Direct Alkylation : Involves the alkylation of pyrazole derivatives with dimethylfuran.
- Condensation Reactions : Combining furan derivatives with amines under controlled conditions to yield the desired product.
- Cyclization Techniques : Employing cyclization methods to form the heterocyclic structures efficiently.
These methods ensure high yields and allow for modifications to explore structure–activity relationships.
Case Studies and Research Findings
Although specific case studies on this compound are sparse, related compounds have shown promising results:
Example Study: Pyrazole Derivatives
A study on similar pyrazole derivatives demonstrated significant CDK2 inhibition with values as low as 0.005 µM and sub-micromolar antiproliferative activity against various cancer cell lines (GI50 = 0.127–0.560 μM). These findings highlight the potential for developing new cancer therapeutics based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
